Norbornene-PEG3 Biotin
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Overview
Description
Norbornene-PEG3 Biotin is a compound that combines the norbornene scaffold with a polyethylene glycol (PEG) linker and a biotin moiety. This compound is particularly valuable in biochemical and biomedical research due to its ability to facilitate site-specific labeling and its biocompatibility. The norbornene group is known for its strained ring structure, which makes it highly reactive in certain chemical reactions, while the PEG linker enhances solubility and biotin provides a strong binding affinity to streptavidin, a protein commonly used in various biotechnological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3 Biotin typically involves several steps:
Preparation of Amine-Terminated Norbornene-PEG: This step involves the synthesis of amine-terminated norbornene-PEG by reacting norbornene with a PEG derivative.
Attachment of Biotin Moiety: The biotin moiety is attached to the amine-terminated norbornene-PEG through a coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Norbornene-PEG: Large-scale production of norbornene-PEG derivatives using optimized reaction conditions to ensure high yield and purity.
Coupling with Biotin: The biotin moiety is coupled to the norbornene-PEG derivative using automated synthesis equipment to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The norbornene group is highly reactive in substitution reactions, especially in the presence of strained ring structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophiles such as thiols or amines under mild conditions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Reduced forms of the norbornene moiety.
Substitution Products: Various substituted norbornene derivatives depending on the nucleophile used.
Scientific Research Applications
Norbornene-PEG3 Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and ability to target specific sites.
Industry: Utilized in the development of biosensors and other biotechnological tools
Mechanism of Action
The mechanism of action of Norbornene-PEG3 Biotin involves several key steps:
Binding to Streptavidin: The biotin moiety binds strongly to streptavidin, forming a stable complex.
Reactivity of Norbornene: The strained ring structure of norbornene makes it highly reactive, allowing it to participate in various chemical reactions.
PEG Linker: The PEG linker enhances solubility and biocompatibility, facilitating the compound’s use in biological systems.
Molecular Targets and Pathways:
Streptavidin-Biotin Interaction: This is the primary molecular target, enabling the compound to be used in a variety of biotechnological applications.
Chemical Reactivity: The norbornene moiety’s reactivity allows it to participate in bioorthogonal reactions, making it useful for site-specific labeling.
Comparison with Similar Compounds
Norbornene-PEG-Biotin: Similar in structure but may have different PEG linker lengths.
Psoralen-PEG3-Biotin: Another biotinylated compound used for crosslinking DNA and RNA.
Norcantharidin Derivatives: Compounds with similar norbornene scaffolds used in cancer research.
Uniqueness: Norbornene-PEG3 Biotin is unique due to its combination of a highly reactive norbornene moiety, a biocompatible PEG linker, and a biotin moiety that provides strong binding affinity to streptavidin. This combination makes it particularly valuable in applications requiring site-specific labeling and high biocompatibility .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O6S/c31-23(4-2-1-3-22-24-21(17-37-22)29-26(33)30-24)27-7-9-34-11-13-36-14-12-35-10-8-28-25(32)20-16-18-5-6-19(20)15-18/h5-6,18-22,24H,1-4,7-17H2,(H,27,31)(H,28,32)(H2,29,30,33)/t18?,19?,20?,21-,22-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICPGGZWAWXESC-FFOGYFITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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